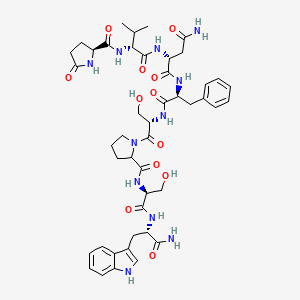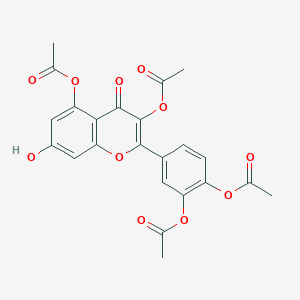
4-(3,5-Diacetoxy-7-hydroxy-4-oxo-4h-chromen-2-yl)-1,2-phenylene diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Acetyloxy)-2-[3,4-bis(acetyloxy)phenyl]-7-hydroxy-4-oxo-4H-chromen-3-yl acetate is a complex organic compound known for its unique chemical structure and properties. This compound belongs to the class of chromones, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Acetyloxy)-2-[3,4-bis(acetyloxy)phenyl]-7-hydroxy-4-oxo-4H-chromen-3-yl acetate typically involves multiple steps, starting from readily available precursors One common synthetic route includes the acetylation of 5,7-dihydroxy-4H-chromen-4-one with acetic anhydride in the presence of a catalyst such as pyridine
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(Acetyloxy)-2-[3,4-bis(acetyloxy)phenyl]-7-hydroxy-4-oxo-4H-chromen-3-yl acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone.
Reduction: The carbonyl group at the 4-position can be reduced to form a hydroxyl group.
Substitution: The acetyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the acetyloxy groups under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group at the 7-position results in the formation of a ketone, while reduction of the carbonyl group at the 4-position yields a hydroxyl group.
Scientific Research Applications
5-(Acetyloxy)-2-[3,4-bis(acetyloxy)phenyl]-7-hydroxy-4-oxo-4H-chromen-3-yl acetate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in the treatment of various diseases.
Industry: Utilized in the development of new materials with specific properties, such as UV-absorbing agents.
Mechanism of Action
The mechanism of action of 5-(Acetyloxy)-2-[3,4-bis(acetyloxy)phenyl]-7-hydroxy-4-oxo-4H-chromen-3-yl acetate involves its interaction with specific molecular targets and pathways. For example, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. Additionally, its anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory enzymes and cytokines.
Comparison with Similar Compounds
Similar Compounds
5,7-Dihydroxy-4H-chromen-4-one: A precursor in the synthesis of 5-(Acetyloxy)-2-[3,4-bis(acetyloxy)phenyl]-7-hydroxy-4-oxo-4H-chromen-3-yl acetate.
3,4-Bis(acetyloxy)phenyl derivatives: Compounds with similar structural features and potential biological activities.
Uniqueness
5-(Acetyloxy)-2-[3,4-bis(acetyloxy)phenyl]-7-hydroxy-4-oxo-4H-chromen-3-yl acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its multiple acetyloxy groups and chromone core structure make it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C23H18O11 |
|---|---|
Molecular Weight |
470.4 g/mol |
IUPAC Name |
[2-acetyloxy-4-(3,5-diacetyloxy-7-hydroxy-4-oxochromen-2-yl)phenyl] acetate |
InChI |
InChI=1S/C23H18O11/c1-10(24)30-16-6-5-14(7-17(16)31-11(2)25)22-23(33-13(4)27)21(29)20-18(32-12(3)26)8-15(28)9-19(20)34-22/h5-9,28H,1-4H3 |
InChI Key |
UBRXSHOWIMHSGR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)C2=C(C(=O)C3=C(O2)C=C(C=C3OC(=O)C)O)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


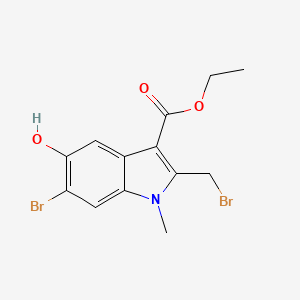
![trisodium;(2R,3R,4S)-2-[(2R,3R,4S,5R)-2-acetamido-4,5-dihydroxy-1-oxo-6-sulfonatooxyhexan-3-yl]oxy-4-hydroxy-3-sulfonatooxy-3,4-dihydro-2H-pyran-6-carboxylate](/img/structure/B13436618.png)

amine](/img/structure/B13436633.png)
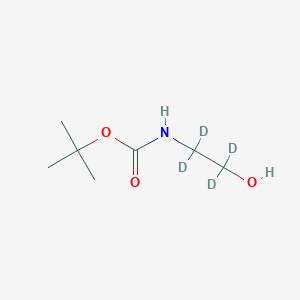
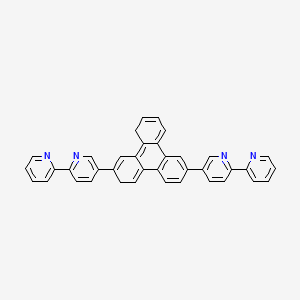
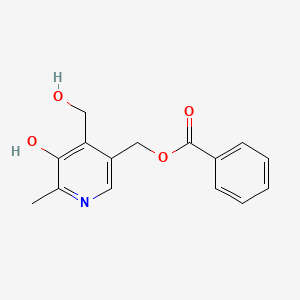

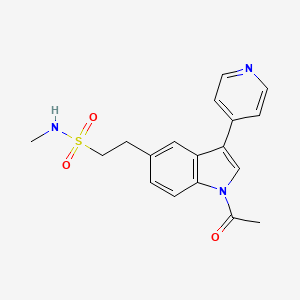
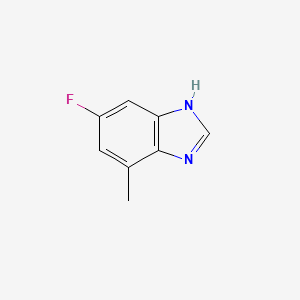
![[(3S)-1-oxo-1-[[(3R)-2-oxopiperidin-3-yl]amino]hexadecan-3-yl] (2S)-10-[(1S,2R)-2-hexylcyclopropyl]-2-hydroxydecanoate](/img/structure/B13436681.png)
![2-isopropyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B13436694.png)

